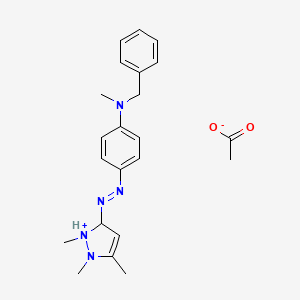

5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

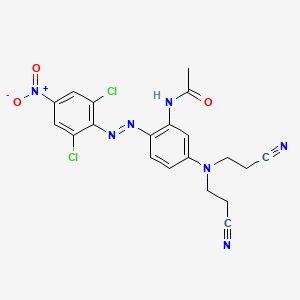

L’acétate de 5-((4-(benzylméthylamino)phényl)azo)-1,2,3-triméthyl-1H-pyrazolium est un composé organique complexe qui appartient à la classe des colorants azoïques. Les colorants azoïques se caractérisent par la présence d’un ou plusieurs groupes azo (-N=N-) qui sont responsables de leurs couleurs vives. Ce composé est particulièrement intéressant en raison de sa structure unique, qui intègre à la fois un groupe benzylméthylamino et un fragment pyrazolium.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acétate de 5-((4-(benzylméthylamino)phényl)azo)-1,2,3-triméthyl-1H-pyrazolium implique généralement un processus en plusieurs étapes. L’étape initiale inclut souvent la diazotation d’une amine aromatique, suivie d’un couplage avec un composé aromatique approprié. Les conditions réactionnelles nécessitent généralement des milieux acides ou basiques pour faciliter la formation de la liaison azo. Par exemple, la diazotation peut être réalisée en utilisant du nitrite de sodium et de l’acide chlorhydrique, suivie d’un couplage avec un composé aromatique substitué par du benzylméthylamino en conditions alcalines .

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut être mise à l’échelle en utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants. L’utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction tels que la température, le pH et les concentrations des réactifs. Cela assure la production efficace de l’acétate de 5-((4-(benzylméthylamino)phényl)azo)-1,2,3-triméthyl-1H-pyrazolium avec un minimum de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

L’acétate de 5-((4-(benzylméthylamino)phényl)azo)-1,2,3-triméthyl-1H-pyrazolium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts, conduisant à la formation de dérivés quinoniques.

Réduction : La réduction du groupe azo peut être réalisée en utilisant des agents réducteurs comme le dithionite de sodium, conduisant à la formation des amines correspondantes.

Réactifs et conditions courants

Oxydation : Permanganate de potassium ou peroxyde d’hydrogène en milieu acide.

Réduction : Dithionite de sodium ou poudre de zinc en milieu acide.

Substitution : Acide sulfurique concentré pour la sulfonation, et acide nitrique pour la nitration.

Principaux produits formés

Oxydation : Dérivés quinoniques.

Réduction : Amines aromatiques.

Substitution : Dérivés nitro ou sulfonés.

Applications de la recherche scientifique

L’acétate de 5-((4-(benzylméthylamino)phényl)azo)-1,2,3-triméthyl-1H-pyrazolium a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme colorant dans diverses techniques analytiques, notamment la chromatographie et la spectroscopie.

Biologie : Employé pour la coloration des spécimens biologiques en vue de l’analyse microscopique.

Médecine : Étudié pour son utilisation potentielle dans les systèmes d’administration de médicaments en raison de sa capacité à former des complexes stables avec divers médicaments.

Industrie : Utilisé dans la fabrication de polymères et de textiles colorés

Applications De Recherche Scientifique

5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate has a wide range of applications in scientific research:

Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

Biology: Employed in staining biological specimens for microscopic analysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the manufacturing of colored polymers and textiles

Mécanisme D'action

Le mécanisme d’action de l’acétate de 5-((4-(benzylméthylamino)phényl)azo)-1,2,3-triméthyl-1H-pyrazolium implique son interaction avec des cibles moléculaires par l’intermédiaire du groupe azo. Le composé peut subir une photoisomérisation, où la forme trans se convertit en forme cis lorsqu’il est exposé à la lumière. Cette propriété est exploitée dans des applications telles que les commutateurs moléculaires et les capteurs. De plus, le composé peut interagir avec des macromolécules biologiques, en modifiant leur structure et leur fonction .

Comparaison Avec Des Composés Similaires

Composés similaires

- Diméthyl-[4-(5-méthyl-thiazol-2-ylazo)-phényl]-amine

- 4-(Benzothiazol-2-ylazo)-3-phényl-2H-isoxazol-5-one

- Benzoate d’éthyle (E)-4-((5-hydroxy-3,4-bis(hydroxyméthyl)-6-méthylpyridin-2-yl)diazényl)

Unicité

L’acétate de 5-((4-(benzylméthylamino)phényl)azo)-1,2,3-triméthyl-1H-pyrazolium se démarque par sa combinaison unique d’un groupe benzylméthylamino et d’un fragment pyrazolium. Cette caractéristique structurale confère des propriétés chimiques distinctes, telles qu’une stabilité accrue et des schémas de réactivité spécifiques, ce qui le rend adapté à des applications spécialisées dans divers domaines .

Propriétés

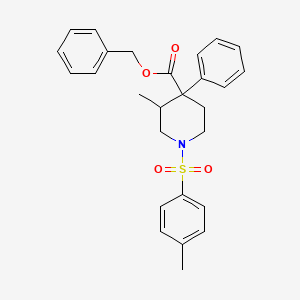

Numéro CAS |

93686-62-5 |

|---|---|

Formule moléculaire |

C22H29N5O2 |

Poids moléculaire |

395.5 g/mol |

Nom IUPAC |

N-benzyl-N-methyl-4-[(1,2,3-trimethyl-1,5-dihydropyrazol-1-ium-5-yl)diazenyl]aniline;acetate |

InChI |

InChI=1S/C20H25N5.C2H4O2/c1-16-14-20(25(4)24(16)3)22-21-18-10-12-19(13-11-18)23(2)15-17-8-6-5-7-9-17;1-2(3)4/h5-14,20H,15H2,1-4H3;1H3,(H,3,4) |

Clé InChI |

CCYWZSGDEAYQJX-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC([NH+](N1C)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.CC(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)